
Halofantrine hydrochloride
描述
Halofantrine hydrochloride is an antimalarial drug used primarily for the treatment of severe malaria. It belongs to the phenanthrene class of compounds, which includes quinine and lumefantrine . This compound is known for its ability to inhibit the polymerization of heme molecules, thereby poisoning the malaria parasite with its own waste .
准备方法
The preparation of halofantrine hydrochloride involves several synthetic routes and reaction conditions. One method includes generating acyl chloride from 4-trifluoromethyl-2-(3,5-dichlorophenyl) phenylacetic acid and an acylating chlorination reagent. This is followed by Friedel-Crafts reaction cyclization and condensation with N,N-di-n-butyl-beta-aminopropionate, and finally, reduction to obtain this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
化学反应分析
Halofantrine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Applications in Scientific Research
Halofantrine hydrochloride has been explored in various scientific contexts, including:
Antimalarial Efficacy
- Clinical Trials : Research conducted in Malawi demonstrated halofantrine's effectiveness against chloroquine-resistant Plasmodium falciparum. In one trial, a regimen of 8 mg/kg every six hours resulted in a 96% cure rate among children, showcasing its potential as a robust treatment option .
- Pharmacokinetics : Studies indicate that halofantrine has a half-life ranging from 6 to 10 days, with erratic absorption patterns influenced by food intake. This pharmacokinetic profile necessitates careful dosing and monitoring .
Antifungal Properties
- Recent studies have revealed that this compound can enhance the antifungal properties of oxidative damage agents against Candida albicans. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Drug Development
- Halofantrine's unique properties make it a candidate for further research into new formulations and combinations with other antimalarial drugs. Its specific inhibition of heme polymerase positions it as an important compound in developing treatments for multi-drug resistant malaria strains .
Toxicity Studies
- The drug's side effects, including cardiotoxicity and gastrointestinal disturbances, have been documented extensively. Understanding these adverse reactions is crucial for optimizing treatment protocols and ensuring patient safety .
Table: Summary of Clinical Trials Involving this compound
Study Location | Patient Group | Dosage Regimen | Cure Rate | Notes |
---|---|---|---|---|
Malawi | Children with chloroquine-resistant malaria | 8 mg/kg every 6 hours for three doses | 96% | Well tolerated |
Thailand (Western) | Acute uncomplicated malaria patients | 500 mg every 6 hours for three doses | 87.5% | Comparable to mefloquine |
Thailand (Eastern) | Acute uncomplicated malaria patients | Same as above | 28.57% | Variability in efficacy noted |
Case Study Insights
作用机制
The mechanism of action of halofantrine hydrochloride involves the inhibition of heme polymerase, an enzyme used by the malaria parasite to detoxify heme. By inhibiting this enzyme, this compound causes the accumulation of toxic heme, leading to the death of the parasite . Additionally, it has been shown to block open and inactivated HERG channels, contributing to its cardiotoxicity .
相似化合物的比较
Halofantrine hydrochloride is similar to other antimalarial drugs such as quinine and lumefantrine. it is unique in its specific inhibition of heme polymerase and its ability to treat multi-drug resistant strains of Plasmodium falciparum . Other similar compounds include:
Quinine: An older antimalarial drug with a similar mechanism of action.
Lumefantrine: Another phenanthrene derivative used in combination therapies for malaria.
This compound stands out due to its specific binding to hematin and plasmepsin, making it effective against resistant malaria strains .
生物活性
Halofantrine hydrochloride (HAL) is a phenanthrene methanol compound primarily used as an antimalarial agent. Its biological activity extends beyond its primary use, showcasing significant effects on various pathogens, including fungi and malaria parasites. This article provides a comprehensive overview of the biological activities, mechanisms of action, and clinical findings related to this compound.
Antimalarial Activity
Halofantrine acts as a blood schizonticidal agent, targeting the asexual blood stages of Plasmodium falciparum and Plasmodium vivax. It does not affect the sporozoite, gametocyte, or hepatic stages of the infection . Clinical trials have demonstrated its efficacy against chloroquine-resistant strains of P. falciparum, with cure rates varying based on dosing regimens and geographical resistance patterns.
Antifungal Activity
Recent studies have highlighted HAL's ability to enhance the antifungal properties of oxidative damage agents against Candida albicans. By inhibiting the oxidative response mediated by transcription factors such as Cap1, HAL augments the effectiveness of agents like plumbagin and menadione . This mechanism suggests potential therapeutic applications in treating invasive candidiasis, particularly in immunocompromised patients.
Antimalarial Efficacy
Clinical trials conducted in Malawi assessed HAL's effectiveness against P. falciparum. In one trial, a single dose of 16 mg/kg resulted in a 38% recrudescence rate by day 14. However, a more effective regimen of 8 mg/kg every six hours for three doses achieved a 96% cure rate among children . The following table summarizes key findings from these trials:
Trial | Dosage | Cure Rate | Recrudescence Rate | Patient Population |
---|---|---|---|---|
Trial 1 | 16 mg/kg (single dose) | 62% | 38% | 46 patients |
Trial 2 | 8 mg/kg (3 doses) | 96% | N/A | 49 children |
Antifungal Efficacy
The antifungal activity of HAL was evaluated using Galleria mellonella infection models. Results indicated that HAL significantly increased the susceptibility of C. albicans to oxidative stress, enhancing the fungicidal capacity against this pathogen .
Safety Profile
Halofantrine is generally well tolerated; however, it is associated with potential cardiotoxicity, particularly at high doses or in patients with pre-existing heart conditions. Monitoring for cardiac arrhythmias is recommended during treatment .
属性
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANGFTDWOFGECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl3F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045464 | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36167-63-2, 66051-64-7 | |
Record name | (±)-Halofantrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halofantrine Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halofantrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HALOFANTRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of halofantrine hydrochloride against malaria parasites?
A1: While the precise mechanism remains unclear, this compound is believed to exert its antimalarial action by interfering with the parasite's ability to utilize host hemoglobin within infected red blood cells. [, ] This interference disrupts the parasite's life cycle and leads to its death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C26H31Cl2F6NO•HCl. Its molecular weight is 536.9 g/mol. []
Q3: What is the solubility profile of this compound?
A3: this compound exhibits poor water solubility (< 0.002% w/v in warm water at 50°C), posing challenges for formulation and absorption. [] It shows slightly higher solubility in methanol (0.67% w/v) and n-octanol (0.4% w/v). []
Q4: How does the lipophilic nature of this compound affect its absorption and distribution?
A4: The high lipophilicity of this compound (logP ≈ 8.5) contributes to its extensive binding to plasma lipoproteins, influencing its distribution and clearance. [, ] This lipophilicity also plays a crucial role in its lymphatic transport following oral administration, particularly in the presence of dietary lipids. [, , , ]
Q5: How does food intake affect the pharmacokinetics of this compound?
A5: Food significantly enhances the oral bioavailability of this compound, increasing it by approximately 3-5 fold in humans and up to 12-fold in beagles. [] This enhancement is attributed to the increased solubilization and dissolution of the drug in the presence of bile salt mixed micelles formed after food consumption. []
Q6: How is this compound metabolized in the body?
A6: this compound is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4. [] N-desbutylhalofantrine is a major metabolite identified in human plasma. []
Q7: Does this compound interact with any drug-metabolizing enzymes?
A7: Yes, this compound has been shown to inhibit CYP2D6 activity, which could lead to drug interactions with co-administered medications metabolized by this enzyme. [] This interaction underscores the importance of considering potential drug interactions when prescribing halofantrine.
Q8: What are the known toxic effects of this compound?
A8: this compound has been associated with dose-dependent toxicity, primarily affecting the liver, pancreas, and heart. [, , , ]
Q9: What are the cardiac effects of this compound?
A9: this compound can prolong the QT interval on electrocardiograms (ECGs), potentially leading to cardiac arrhythmias. [, , ] This effect is concentration-dependent and warrants caution, particularly in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications. [, ]
Q10: What is known about resistance to this compound?
A10: While initially effective against chloroquine-resistant strains, the emergence of halofantrine resistance has been reported, particularly in areas with high drug pressure. [, ] Cross-resistance with other antimalarials, such as mefloquine, has also been observed in vitro. []
Q11: What are the future research directions for this compound?
A11: Future research should focus on mitigating its toxicity, improving its bioavailability, and understanding the mechanisms of resistance. [, ] The development of safer and more effective drug delivery systems, such as liposomes, could enhance its therapeutic index. [] Further exploration of its activity against other parasitic diseases, like trypanosomiasis, may also prove beneficial. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。